molecular formula C9H14O4 B15253755 Ethyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate

Ethyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B15253755
M. Wt: 186.20 g/mol
InChI Key: PBRHUFKOFHNODC-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-1,5-dioxaspiro[24]heptane-2-carboxylate is a chemical compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl acetoacetate with formaldehyde and a suitable catalyst to form the spirocyclic structure. The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted spiro compounds.

Scientific Research Applications

Ethyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding sites, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-ethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate
  • 1,5-Dioxaspiro[5.5]undecane-2,4-dione

Uniqueness

Ethyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is unique due to its specific ethyl and methyl substitutions, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

ethyl 7-methyl-1,6-dioxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C9H14O4/c1-3-11-8(10)7-9(13-7)4-5-12-6(9)2/h6-7H,3-5H2,1-2H3

InChI Key

PBRHUFKOFHNODC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CCOC2C

Origin of Product

United States

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